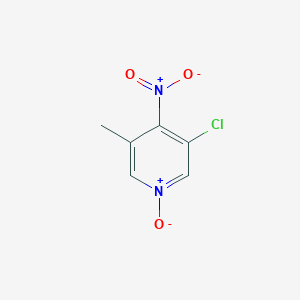
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid, also known as (4S)-TBDMS-5-oxopentanoic acid, is an important intermediate in the synthesis of various organic compounds. It is a versatile reagent that can be used in a wide variety of reactions, including the synthesis of peptides, peptidomimetics, and other compounds. In addition, it has been used in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds. The versatility of this reagent has made it an important tool in the synthesis of a variety of compounds, from small molecules to large macromolecules.
Wirkmechanismus
The mechanism of action of (4S)-TBDMS-5-oxopentanoic acid is not well understood. However, it is believed to act as a nucleophile in the reaction, attacking electrophilic centers in the substrate molecule. This reaction is believed to involve the formation of a covalent bond between the reagent and the substrate molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-TBDMS-5-oxopentanoic acid are not well understood. However, it is believed that this reagent may have some effect on the activity of enzymes and other proteins in the body. Additionally, it may also have some effect on the metabolism of carbohydrates and other nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using (4S)-TBDMS-5-oxopentanoic acid in laboratory experiments include its versatility, ease of synthesis, and low cost. Additionally, it is a relatively safe reagent to use, with no known toxicity. However, there are some limitations to its use, including the potential for isomerization and the fact that it can be difficult to separate from its isomer.
Zukünftige Richtungen
There are a number of potential future directions for the use of (4S)-TBDMS-5-oxopentanoic acid. These include its use in the synthesis of peptides, peptidomimetics, and other compounds; its use in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds; its use in the synthesis of drugs and other bioactive compounds; and its use in the synthesis of small molecules and macromolecules. Additionally, further research is needed to understand the biochemical and physiological effects of this reagent, as well as its potential toxicity. Finally, further research is needed to understand the mechanism of action of this reagent and to develop methods to improve its efficiency and safety.
Synthesemethoden
The synthesis of (4S)-TBDMS-5-oxopentanoic acid is typically accomplished by the reaction of tert-butyl bromide with dimethylamine in the presence of a base, such as potassium carbonate. The reaction is usually conducted in an aqueous solution at room temperature. The resulting product is a mixture of (4S)-TBDMS-5-oxopentanoic acid and its isomer, (4R)-TBDMS-5-oxopentanoic acid. The isomer can be separated from the desired product by chromatography.
Wissenschaftliche Forschungsanwendungen
(4S)-TBDMS-5-oxopentanoic acid has been used in a wide variety of scientific research applications. It has been used in the synthesis of peptides, peptidomimetics, and other compounds. It has also been used in the synthesis of glycopeptides, glycoproteins, and other carbohydrate-containing compounds. In addition, it has been used in the synthesis of small molecules and macromolecules, as well as in the synthesis of drugs and other bioactive compounds.
Eigenschaften
IUPAC Name |
(4S)-4-(dimethylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-11(2,3)16-10(15)8(12(4)5)6-7-9(13)14/h8H,6-7H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZQHXKVTYZPQ-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-5-(tert-butoxy)-4-(dimethylamino)-5-oxopentanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-4-[(oxiran-2-yl)methoxy]-2H-1,3-benzodioxole](/img/structure/B6602339.png)
![methyl (1S,2R,5R)-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride](/img/structure/B6602342.png)

![(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride](/img/structure/B6602360.png)
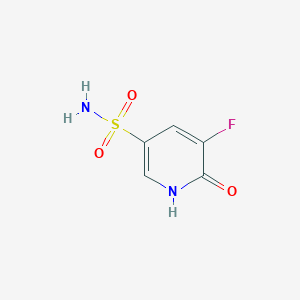
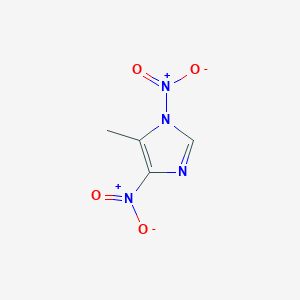
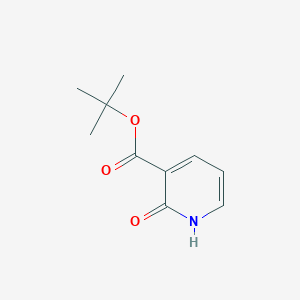
![2-Thiophenesulfonamide, 4-[[hexahydro-4-[5-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepin-1-yl]carbonyl]-](/img/structure/B6602391.png)

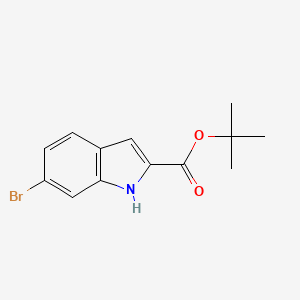
![2-nitro-4-(trifluoromethyl)-1-[4-(trifluoromethyl)benzenesulfonyl]benzene](/img/structure/B6602396.png)
